tert-Butyl 2,6-dimethylisonicotinate

Description

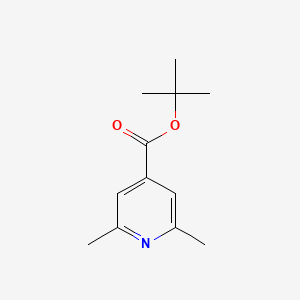

tert-Butyl 2,6-dimethylisonicotinate is a pyridine derivative featuring a tert-butyl ester group at the 4-position and methyl substituents at the 2- and 6-positions of the isonicotinic acid backbone. This compound is of interest in organic synthesis and coordination chemistry due to its steric and electronic properties.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

tert-butyl 2,6-dimethylpyridine-4-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-8-6-10(7-9(2)13-8)11(14)15-12(3,4)5/h6-7H,1-5H3 |

InChI Key |

LTNFHIUZJAYQOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2,6-dimethylisonicotinate with structurally related compounds, focusing on substituent effects, ester groups, and functional group variations. Data from similarity assessments (structural or functional) are included, with higher scores indicating closer resemblance.

Structural and Functional Analogues

Table 1: Key Similar Compounds and Their Features

Substituent Effects

- Chloro vs. Methyl Groups :

Chloro-substituted analogs (e.g., tert-Butyl 2,6-dichloroisonicotinate) exhibit stronger electron-withdrawing effects, increasing the pyridine ring’s electrophilicity. This enhances reactivity in Suzuki-Miyaura cross-coupling reactions compared to methyl-substituted derivatives like this compound, where electron-donating methyl groups stabilize the ring . - Ester Group Variations :

The tert-butyl ester in the target compound provides superior steric protection against nucleophilic attack compared to methyl or ethyl esters (e.g., Methyl 2,6-dichloroisonicotinate). This stability is critical in prolonged reaction conditions or acidic environments .

Functional Group Comparisons

- Carboxylic Acid vs. Ester :

2-(tert-Butyl)isonicotinic acid (CAS 91940-84-0) lacks the ester group, enabling direct participation in acid-base chemistry or coordination to metal ions. In contrast, the tert-butyl ester in the target compound is more lipophilic, favoring applications in lipid-soluble matrices or prodrug designs . - Aldehyde Functionality : 2,6-Dimethylisonicotinaldehyde (CAS 18206-06-9) replaces the ester with an aldehyde, enabling condensation reactions to form imines or hydrazones. This contrasts with the ester’s role as a leaving group in nucleophilic acyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.